2-(Chromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid is a heterocyclic compound that features a chromene ring fused to a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antioxidant, antibacterial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid typically involves multicomponent reactions. One common method involves the reaction of chromeno[2,3-c]pyrrole-3,9-dione with hydrazine hydrate in dry dioxane at 80°C for 15-20 hours . Another approach includes the use of propiolates and sulfonyl hydrazides under Cu(II)-mediated aerobic oxidative conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, solvent, and reagent concentrations, to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Chromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Cu(II) salts.
Reduction: Reduction reactions can be performed using hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Cu(II) salts in the presence of oxygen.
Reduction: Hydrazine hydrate in dry dioxane.
Substitution: Piperidine in chloroform for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted chromeno[4,3-c]pyrazol-4-ones and their derivatives .
Scientific Research Applications
2-(Chromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing diverse heterocyclic compounds.
Biology: Exhibits antioxidant and antibacterial activities.
Medicine: Potential anticancer agent by inhibiting PI3Kα and inducing apoptosis in cancer cells
Industry: Potential use in developing new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Chromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid involves the inhibition of PI3Kα, a key enzyme in the PI3K/Akt signaling pathway. This inhibition leads to the downregulation of Akt phosphorylation, inducing apoptosis in cancer cells through the upregulation of Bax and cleaved-caspase 3/9, and downregulation of Bcl-2 .
Comparison with Similar Compounds
Similar Compounds
Chromeno[4,3-c]pyrazol-4-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Coumarin derivatives: These compounds also possess antioxidant and antibacterial properties.
Uniqueness
2-(Chromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid is unique due to its specific fusion of chromene and pyrazole rings, which imparts distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C12H10N2O3 |
---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
2-(4H-chromeno[4,3-c]pyrazol-1-yl)acetic acid |
InChI |
InChI=1S/C12H10N2O3/c15-11(16)6-14-12-8(5-13-14)7-17-10-4-2-1-3-9(10)12/h1-5H,6-7H2,(H,15,16) |
InChI Key |
XXTHKXAGHOOVNX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)N(N=C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.